molecular formula C28H21BrN2O3 B3265306 N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide CAS No. 403845-85-2

N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide

Cat. No.: B3265306
CAS No.: 403845-85-2
M. Wt: 513.4 g/mol
InChI Key: CFRNRBSDYIHTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of benzoyl, methylphenyl, and bromobenzamido groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of 2-benzoyl-4-methylphenylamine: This intermediate can be synthesized by the Friedel-Crafts acylation of 4-methylaniline with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of 2-bromobenzoyl chloride: This can be prepared by the reaction of 2-bromobenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the reaction of 2-benzoyl-4-methylphenylamine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-2-(2-bromobenzamido)benzamide
  • N-(4-methylphenyl)-2-(2-bromobenzamido)benzamide
  • N-(2-benzoyl-4-methylphenyl)-2-(benzamido)benzamide

Uniqueness

N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide is unique due to the presence of both benzoyl and bromobenzamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[(2-bromobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrN2O3/c1-18-15-16-25(22(17-18)26(32)19-9-3-2-4-10-19)31-28(34)21-12-6-8-14-24(21)30-27(33)20-11-5-7-13-23(20)29/h2-17H,1H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRNRBSDYIHTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide
Reactant of Route 4
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide
Reactant of Route 5
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.